molecular formula C31H22N2O3 B340921 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-phenylbenzamide (non-preferred name)

3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-phenylbenzamide (non-preferred name)

Cat. No.: B340921
M. Wt: 470.5 g/mol
InChI Key: WICBQKUXBWCUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(16,18-Dioxo-17-azapentacyclo[66502,709,14015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-phenylbenzamide is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-phenylbenzamide (non-preferred name) involves multiple steps, typically starting with the preparation of the pentacyclic core This core is synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly catalysts to minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of additional carbonyl groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylbenzamide moiety, using reagents such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-phenylbenzamide (non-preferred name) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid
  • 3-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl hexanoate

Uniqueness

The uniqueness of 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-phenylbenzamide (non-preferred name) lies in its specific pentacyclic structure and the presence of both the phenylbenzamide and dioxo groups. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C31H22N2O3

Molecular Weight

470.5 g/mol

IUPAC Name

3-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-phenylbenzamide

InChI

InChI=1S/C31H22N2O3/c34-29(32-19-10-2-1-3-11-19)18-9-8-12-20(17-18)33-30(35)27-25-21-13-4-5-14-22(21)26(28(27)31(33)36)24-16-7-6-15-23(24)25/h1-17,25-28H,(H,32,34)

InChI Key

WICBQKUXBWCUJE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57

Origin of Product

United States

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